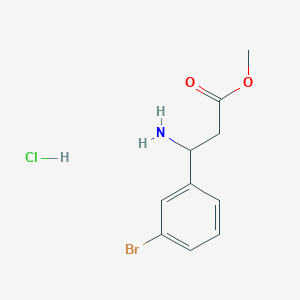

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

説明

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . Structurally, it features a 3-bromophenyl group attached to a propanoate ester backbone, with an amino group at the β-position and a hydrochloride counterion. This compound is primarily used in research settings, with storage recommendations at room temperature in a moisture-free environment .

特性

IUPAC Name |

methyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCPLSGPTCTEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amidation and Reduction

- Amidation is typically conducted under standard peptide coupling or acid chloride formation conditions.

- Reduction employs strong hydride reagents such as LiAlH4 to convert amides to primary amines.

- Careful control of temperature (often 0°C to room temperature) and anhydrous conditions are necessary to prevent side reactions.

Esterification

- Methanol with acid catalysts (e.g., HCl or sulfuric acid) is used for esterification.

- The reaction is usually refluxed to drive completion.

- Esterification yields are generally high (above 80%).

Chiral Resolution / Asymmetric Synthesis

- Two main approaches are used:

- Asymmetric Catalysis : Utilizing chiral catalysts (e.g., BINOL-derived ligands) in Mannich-type or related reactions to construct the chiral center directly.

- Resolution of Racemates : Separation of enantiomers by chiral chromatography or crystallization with chiral acids.

- Yields and enantiomeric excess (ee) vary depending on method:

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Asymmetric Mannich | 60–75 | ~95 | >90 |

| Racemic Resolution | 40–50 | >95 | >98 |

Hydrochloride Salt Formation

- The free base is treated with hydrochloric acid in methanol or other suitable solvents.

- The salt precipitates or crystallizes upon cooling.

- Purity typically exceeds 95%, and melting points range between 186–189°C, consistent with hydrochloride salts.

Representative Reaction Scheme

3-Bromophenylacetic acid

|

Amidation (amine, coupling agent)

↓

3-Bromo-phenylacetamide

|

Reduction (LiAlH4)

↓

3-Bromo-3-amino-phenylpropanoic acid (free amine)

|

Esterification (MeOH, HCl catalyst)

↓

Methyl 3-amino-3-(3-bromophenyl)propanoate (racemic)

|

Chiral resolution or asymmetric synthesis

↓

(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate

|

Treatment with HCl

↓

(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Analytical and Purification Techniques

- NMR Spectroscopy (¹H, ¹³C) : Confirms aromatic substitution and ester functionality.

- Chiral HPLC : Determines enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).

- Melting Point Analysis : Confirms identity and purity of the hydrochloride salt.

- Flash Column Chromatography : Used for purification of intermediates and final product.

- Recrystallization : Often from ethyl acetate/dichloromethane mixtures to improve purity.

Research Findings on Preparation Efficiency

| Entry | Substituent (R) | Intermediate Compound | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Br (meta) | N-formyl-dehydroamino ester | 35–39 | Moderate yields in amidation steps; purification critical to avoid dehalogenation |

| 2 | 3-Br (meta) | β-amino acid derivative | 84–88 | High yield after hydrogenation and hydrolysis steps; chiral purity maintained |

Data adapted from catalytic and synthetic studies on bromophenyl-substituted amino acid esters

Industrial Considerations

- Scale-up involves continuous flow reactors for amidation and reduction steps.

- Automated chiral resolution or asymmetric synthesis is preferred to maximize enantiomeric purity.

- Use of Rhodium-based catalysts (e.g., Rh(COD)₂BF₄ with triphenylphosphine) for selective hydrogenation avoids dehalogenation of the bromophenyl group.

- Strict control of reaction atmosphere and solvent purity is essential to maintain yields and product integrity.

化学反応の分析

Types of Reactions

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

科学的研究の応用

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Molecular Formula: C₁₀H₁₁ClF₂NO₂ Key Differences: The 2,4-difluoro substitution reduces steric hindrance compared to bromine, while increasing electronegativity. This may enhance solubility and alter binding affinities in biological systems. The molecular weight is 250.5 g/mol, significantly lower than the brominated analog .

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride Molecular Formula: C₁₁H₁₅ClFNO₂ Key Differences: Fluorine’s smaller size and higher electronegativity contrast with bromine’s bulk and polarizability. The ethyl ester increases lipophilicity (MW: 247.5 g/mol) compared to the methyl ester .

Methoxy-Substituted Analogs

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride Similarity Score: 0.96 (structurally closest to the target compound) .

- (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Key Differences: The para-methoxy substituent and chiral (R)-configuration may influence stereoselective interactions in enzymatic or receptor-binding contexts .

Heterocyclic and Polycyclic Analogs

- MW: 185.24 g/mol (excluding HCl; conflicting data in evidence) .

Ester Group Variations

Stereochemical Variations

- (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Similarity Score: 0.89 . Key Differences: The absence of bromine reduces steric and electronic effects, while the (S)-enantiomer may exhibit distinct biological activity compared to racemic mixtures.

Research Implications

- Electronic Effects : Bromine’s electron-withdrawing nature may stabilize intermediates in synthetic pathways, while fluorine’s electronegativity could enhance binding in halogen-bonding interactions .

- Steric Considerations : Bulkier substituents (e.g., bromine, naphthyl) may hinder access to active sites in biological targets, whereas smaller groups (e.g., fluorine) improve permeability .

- Chirality : Enantiomeric forms (e.g., (R)- vs (S)-) may exhibit divergent pharmacological profiles, necessitating stereoselective synthesis methods .

生物活性

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈BrClN₂O₂

- Molecular Weight : Approximately 294.58 g/mol

- Functional Groups : Contains an amino group, a bromophenyl substituent, and a methyl ester functionality.

The compound's structure allows it to engage in various molecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

The biological activity of methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with enzymes and receptors.

- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can influence the binding affinity to target proteins.

These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin . The compound's structural features suggest it could play a role in developing new anticancer therapies.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds can increase acetylcholine levels, potentially improving cognitive function .

Case Studies and Research Findings

These studies underscore the compound's potential as a lead candidate for further investigation in both cancer therapy and neurodegenerative disease treatment.

Applications in Drug Development

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is being explored as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to serve as a precursor in pharmaceutical development, particularly for drugs targeting neurological disorders and cancer.

Q & A

Q. How can the compound serve as a precursor for radiolabeled probes in imaging studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。